
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
Synthesis Analysis
The synthesis of similar compounds involves the use of various synthetic methodologies, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthesis often results in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the reactivity of the quinoline ring. For instance, when the quinoline ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a melting point of 245°C .Applications De Recherche Scientifique
Antitumor Activity
Imidazole derivatives have gained attention for their potential antitumor properties. Researchers have synthesized compounds containing imidazole moieties and evaluated their effects on cancer cells. For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide , which demonstrated antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines .
Anti-Inflammatory Activity
Certain imidazole-containing compounds exhibit anti-inflammatory effects. For example, synthesized compounds with imidazole moieties have shown activity comparable to that of the standard drug ibuprofen .
Antiviral Properties
Imidazole derivatives have been explored for their antiviral activity. Commercially available drugs like enviroxime contain a 1,3-diazole ring and exhibit antiviral effects .
Antiulcer Agents
Compounds containing imidazole cores, such as omeprazole and pantoprazole , are widely used as antiulcer medications .
Antiprotozoal and Antibacterial Effects
Imidazole-based compounds like tinidazole and ornidazole have demonstrated efficacy against protozoal infections and bacterial pathogens .
Antihelmintic Activity
Imidazole derivatives have been investigated for their antihelmintic properties. For instance, thiabendazole is an anthelmintic drug that contains an imidazole ring .
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically mediated through interactions with specific cellular receptors or enzymes, leading to changes in cellular function.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to play a key role in plant growth and development .
Result of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors. For instance, the compound’s reactivity may be affected under acidic conditions, potentially leading to the formation of ester compounds . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-2-19-8-11(14(21)18-15-17-5-6-22-15)13(20)10-7-9(16)3-4-12(10)19/h3-8H,2H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWNUIPNQSBHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



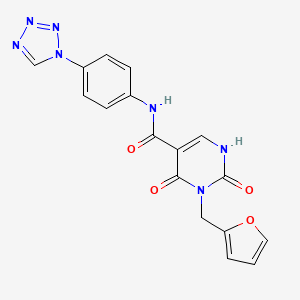
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)
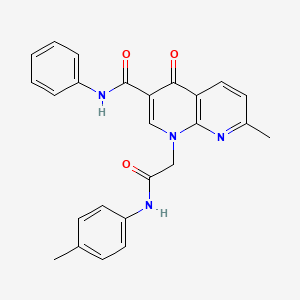
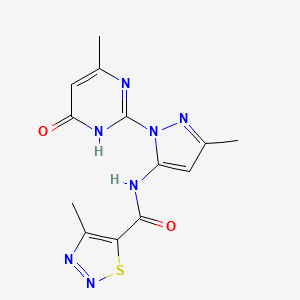
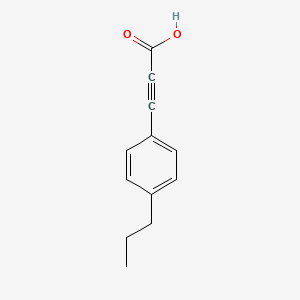
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)

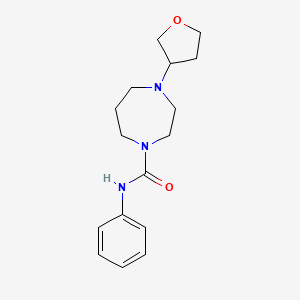
![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)
![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)